molecular formula C20H17FN2O4S B2861143 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946220-32-2

2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2861143
CAS No.: 946220-32-2
M. Wt: 400.42
InChI Key: PBUMSEQCJADALK-UHFFFAOYSA-N
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Description

Research Applications and Value: 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a tetrahydroquinoline scaffold with benzenesulfonamide and furan carbonyl groups, a design often associated with targeting diverse biological pathways . The sulfonamide functional group is a privileged pharmacophore in drug design, known to confer antibacterial properties by inhibiting dihydropteroate synthetase, and is also found in compounds with a range of other pharmacological activities, including anti-carbonic anhydrase, diuretic, hypoglycemic, and anti-inflammatory effects . Furthermore, molecular hybrids incorporating sulfonyl groups with other bioactive moieties, such as thiosemicarbazide, are actively investigated for their potential antimicrobial and anticancer properties, making this compound a valuable scaffold for developing novel therapeutic agents . Compound Specifications: • CAS Number: 946220-32-2 • Molecular Formula: C20H17FN2O4S • Molecular Weight: 400.42 g/mol • InChI Key: PBUMSEQCJADALK-UHFFFAOYSA-N Usage Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate safety precautions.

Properties

IUPAC Name

2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c21-16-6-1-2-8-19(16)28(25,26)22-15-10-9-14-5-3-11-23(17(14)13-15)20(24)18-7-4-12-27-18/h1-2,4,6-10,12-13,22H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUMSEQCJADALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furan-2-carbonyl Intermediate: This step involves the reaction of furan with a suitable acylating agent to introduce the carbonyl group.

    Synthesis of the 3,4-dihydro-2H-quinoline Derivative: This can be achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.

    Coupling Reaction: The final step involves coupling the furan-2-carbonyl intermediate with the 3,4-dihydro-2H-quinoline derivative in the presence of a fluorinating agent and benzenesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Furanones and quinoline derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interaction of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the furan and quinoline moieties can interact with various biological pathways. This compound may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Benzene-sulfonamide Substituents Tetrahydroquinoline N-Substituent Reported Activity (IC₅₀/EC₅₀) Source
Target Compound 2-fluoro Furan-2-carbonyl Not reported Question
4-fluoro-N-[1-(furan-2-carbonyl)-...]-3-methylbenzene-1-sulfonamide 4-fluoro, 3-methyl Furan-2-carbonyl Not reported
2-Fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide 2-fluoro Propylsulfonyl Not reported
2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-...benzenesulfonamide 2,4-difluoro 4-fluorophenylsulfonyl <1 μmol/L (RORγ)
2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-...benzamide 2-chloro, 6-fluoro 4-fluorophenylsulfonyl <15 μmol/L (RORγ)

Key Observations :

Benzene-sulfonamide Substituents :

  • The target compound’s 2-fluoro substitution contrasts with the 4-fluoro-3-methyl variant in , which may alter electronic properties (e.g., sulfonamide acidity) and steric interactions.
  • Difluoro (2,4-) and chloro-fluoro substitutions in demonstrate enhanced RORγ inhibitory activity, suggesting that halogen positioning and electronegativity modulate target binding .

Tetrahydroquinoline N-Substituents: The furan-2-carbonyl group in the target compound introduces a heteroaromatic acyl moiety, distinct from sulfonyl (e.g., propylsulfonyl ) or aryl-sulfonyl groups in . This substitution likely impacts solubility, metabolic stability, and binding interactions. Sulfonyl-containing analogues (e.g., 4-fluorophenylsulfonyl in ) exhibit nanomolar to micromolar RORγ activity, indicating that sulfonyl groups may enhance target engagement compared to acyl substituents .

The furan-carbonyl group’s electron-rich nature could influence ligand-receptor interactions differently than sulfonyl groups.

Biological Activity

The compound 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN3O3S. The structure includes a sulfonamide group, a furan-2-carbonyl moiety, and a tetrahydroquinoline ring. These structural components are critical for its biological activity.

PropertyValue
Molecular FormulaC19H18FN3O3S
Molecular Weight373.43 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to significant physiological effects such as altered blood pressure and cardiac function .
  • Receptor Modulation : The compound may interact with specific receptors involved in cardiovascular regulation. For instance, sulfonamides have been noted to affect endothelin receptor activity, potentially leading to reduced pulmonary vascular resistance .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For example:

  • In vitro Studies : A study on related benzene sulfonamides demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 0.4 μM to 9.83 μM against gastric and breast cancer cell lines .

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular parameters:

  • Perfusion Pressure Studies : In isolated rat heart models, certain sulfonamides were shown to alter perfusion pressure significantly. For instance, compounds tested at doses of 0.001 nM exhibited changes in coronary resistance and perfusion dynamics .

Case Study 1: Antitumor Activity

In a study examining the effects of various sulfonamide derivatives on cancer cells:

CompoundCell LineIC50 (μM)
Compound AMDA-MB-4683.99
Compound BCCRF-CM4.51
2-fluoro-N-[...]MGC-8030.4

The results indicated that the presence of the furan moiety significantly enhanced the anticancer activity compared to other structural analogs .

Case Study 2: Cardiovascular Impact

A study focused on the cardiovascular effects of benzenesulfonamides reported:

GroupTreatmentEffect on Perfusion Pressure
ControlKrebs-Henseleit solution onlyBaseline
Sulfonamide Derivative A0.001 nMIncreased
Sulfonamide Derivative B0.001 nMDecreased

These findings suggest that specific derivatives can modulate cardiovascular responses through mechanisms involving calcium channel inhibition .

Q & A

Q. What are the foundational synthetic routes for synthesizing this compound?

The synthesis typically involves coupling a sulfonyl chloride derivative with a tetrahydroquinoline-amine under basic conditions. Key steps include:

  • Reacting 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine with 2-fluorobenzenesulfonyl chloride in dichloromethane or DMF.
  • Using triethylamine as a base to neutralize HCl byproducts.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound structurally characterized?

Standard techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm functional groups and connectivity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify carbonyl (C=O) and sulfonamide (S=O) stretches .

Q. What preliminary assays are used to assess biological activity?

Initial screening includes:

  • Antimicrobial assays (e.g., MIC against S. aureus or E. coli).
  • Enzyme inhibition studies (e.g., COX-2 or carbonic anhydrase).
  • Cytotoxicity profiling using cancer cell lines (e.g., MTT assay) .

Q. How is compound stability evaluated during storage?

  • Accelerated degradation studies under varying pH, temperature, and light.
  • HPLC monitoring for purity loss over time.
  • Storage recommendations: -20°C in anhydrous DMSO or desiccated powder .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

  • Solvent optimization : Replacing DMF with less polar solvents to reduce side reactions.
  • Catalyst screening : Testing DMAP or pyridine derivatives to enhance coupling efficiency.
  • Flow chemistry : Continuous synthesis to improve heat dissipation and scalability .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate antimicrobial activity with both broth microdilution and agar diffusion.
  • Metabolic stability testing : Check for compound degradation in cell culture media.
  • Target-specific studies : Use siRNA knockdowns to confirm mechanism .

Q. What computational methods predict target interactions?

  • Molecular docking (AutoDock Vina) to identify binding sites on enzymes like COX-2.
  • MD simulations (GROMACS) to assess binding stability over 100 ns.
  • QSAR modeling to correlate substituent effects (e.g., fluorine position) with activity .

Q. How to address challenges in X-ray crystallography for structural elucidation?

  • Co-crystallization with protein targets (e.g., carbonic anhydrase).
  • Cryo-cooling techniques to stabilize flexible tetrahydroquinoline moieties.
  • Halogen bonding optimization : Leverage the fluorine atom for crystal lattice stabilization .

Q. What strategies validate enzyme inhibition mechanisms?

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics.
  • Mutagenesis studies : Identify critical residues in enzyme active sites .

Q. How to design analogs with improved pharmacokinetic profiles?

  • Bioisosteric replacement : Swap sulfonamide with phosphonamide for metabolic stability.
  • Prodrug approaches : Mask polar groups (e.g., esterify sulfonamide) to enhance oral bioavailability.
  • LogP optimization : Introduce methyl groups to balance hydrophobicity .

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